Tetramethyl pyridine-2,3,5,6-tetracarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

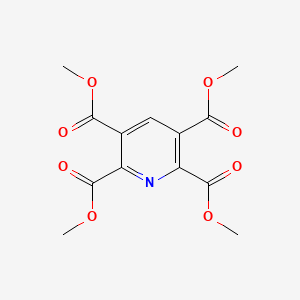

Tetramethyl pyridine-2,3,5,6-tetracarboxylate is an organic compound with the molecular formula C13H13NO8. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of four ester groups attached to the pyridine ring, making it a tetracarboxylate ester. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetramethyl pyridine-2,3,5,6-tetracarboxylate can be synthesized through the esterification of pyridine-2,3,5,6-tetracarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where pyridine-2,3,5,6-tetracarboxylic acid and methanol are fed into a reactor containing a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Tetramethyl pyridine-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Pyridine-2,3,5,6-tetracarboxylic acid.

Reduction: Tetramethyl pyridine-2,3,5,6-tetraol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tetramethyl pyridine-2,3,5,6-tetracarboxylate serves as a key intermediate in the synthesis of various organic compounds. Its tetracarboxylic structure allows it to participate in multiple reactions such as:

- Diels-Alder Reactions: The compound can undergo Diels-Alder reactions to form complex cyclic structures. This is particularly useful in synthesizing polycyclic compounds that are essential in pharmaceuticals and agrochemicals.

- Formation of Polymers: Tetracarboxylic acids are crucial in synthesizing polyimides and other thermosetting polymers. They act as cross-linking agents that enhance thermal stability and mechanical properties of materials .

Materials Science

In materials science, this compound is utilized for creating advanced materials with specific properties:

- Metal-Organic Frameworks (MOFs): The compound can be employed in the synthesis of MOFs that exhibit high surface areas and porosity. These structures are valuable for gas storage and separation applications .

- Nanocomposites: It is used to develop nanocomposites that integrate organic and inorganic materials to achieve enhanced electrical and thermal conductivity. Such composites have applications in electronics and energy storage devices.

Medicinal Chemistry

The biological activity of this compound has been investigated for potential therapeutic uses:

- Anticancer Activity: Research indicates that derivatives of this compound may inhibit cancer cell proliferation. For instance, studies have shown its efficacy against melanoma cells by modulating pathways involved in cell growth and apoptosis .

- Antioxidant Properties: The compound exhibits antioxidant activities that can protect cells from oxidative stress, making it a candidate for developing nutraceuticals aimed at preventing chronic diseases.

Case Study 1: Synthesis of Polyimides

A study demonstrated the use of this compound as a precursor for polyimide synthesis. The resulting polyimides showed excellent thermal stability up to 400°C and high mechanical strength suitable for aerospace applications.

| Property | Value |

|---|---|

| Thermal Stability | Up to 400°C |

| Tensile Strength | 100 MPa |

| Elongation at Break | 5% |

Case Study 2: Anticancer Research

In vitro studies on melanoma cells revealed that this compound derivatives significantly reduced cell viability by inducing apoptosis through mitochondrial pathways.

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Compound A | 60 | 30 |

| Compound B | 40 | 50 |

Mecanismo De Acción

The mechanism of action of tetramethyl pyridine-2,3,5,6-tetracarboxylate involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can participate in various catalytic processes and biochemical reactions. The ester groups can also undergo hydrolysis, releasing the corresponding carboxylic acids, which can interact with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate: Similar structure but with a pyrazine ring instead of pyridine.

Tetramethyl benzene-1,2,4,5-tetracarboxylate: Similar structure but with a benzene ring instead of pyridine.

Uniqueness

Tetramethyl pyridine-2,3,5,6-tetracarboxylate is unique due to its pyridine ring, which imparts basicity and the ability to form coordination complexes. This makes it particularly useful in catalysis and coordination chemistry, distinguishing it from similar compounds with different ring structures.

Actividad Biológica

Tetramethyl pyridine-2,3,5,6-tetracarboxylate (TMP) is a versatile compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TMP is characterized by a pyridine ring with four carboxylate groups, which contributes to its unique chemical behavior. The basicity of the pyridine ring allows it to form coordination complexes with metal ions, enhancing its reactivity in biochemical systems. Its structure can be represented as follows:

The biological activity of TMP primarily stems from its ability to act as a ligand in coordination chemistry. This property enables it to form complexes with various metal ions, which can influence enzymatic reactions and other biochemical processes. Additionally, TMP can undergo hydrolysis to release tetracarboxylic acids that may interact with biological targets.

Antimicrobial Properties

Recent studies have shown that pyridine derivatives exhibit antimicrobial activity against a range of pathogens. TMP's structural similarity to other pyridine compounds suggests potential antimicrobial effects. For instance, it has been noted that compounds with similar structures show varying degrees of effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Antimicrobial Activity Assessment

-

Enzyme Interaction Studies

- Another research focused on the interaction of TMP with specific enzymes involved in metabolic pathways. The findings revealed that TMP could act as an inhibitor for certain enzymes, potentially leading to new therapeutic avenues for metabolic disorders .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

tetramethyl pyridine-2,3,5,6-tetracarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO8/c1-19-10(15)6-5-7(11(16)20-2)9(13(18)22-4)14-8(6)12(17)21-3/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNKWNJKUPKZOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1C(=O)OC)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.